![molecular formula C7H6BClO3 B151770 5-Chloro-2-formylphenylboronic acid CAS No. 870238-36-1](/img/structure/B151770.png)
5-Chloro-2-formylphenylboronic acid
Overview
Description
5-Chloro-2-formylphenylboronic acid is a chemical compound with the molecular formula C7H6BClO3 and a molecular weight of 184.39 .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-formylphenylboronic acid is1S/C7H6BClO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4,11-12H
. This compound has a density of 1.4±0.1 g/cm3, a boiling point of 393.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Chemical Reactions Analysis
Boronic acids, including 5-Chloro-2-formylphenylboronic acid, are often used in Suzuki cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .Physical And Chemical Properties Analysis
5-Chloro-2-formylphenylboronic acid is a solid at room temperature . It has a molar refractivity of 43.1±0.4 cm3, a polar surface area of 58 Å2, and a molar volume of 131.7±5.0 cm3 .Scientific Research Applications
Medicinal Chemistry
Benzoxaboroles synthesis: 5-Chloro-2-formylphenylboronic acid is involved in the synthesis of benzoxaboroles, which have various pharmaceutical applications including antifungal, antibacterial, and anti-inflammatory treatments .
Drug Design
Boron carriers: These compounds are considered for new drug designs and drug delivery systems, especially as boron carriers suitable for neutron capture therapy .
Protodeboronation
It is used in the protodeboronation of pinacol boronic esters, which is a method to remove boron from organic molecules .
Safety and Hazards
Mechanism of Action
Target of Action
5-Chloro-2-formylphenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of this compound are the palladium (II) complexes used in the SM coupling .
Mode of Action
The mode of action of 5-Chloro-2-formylphenylboronic acid involves its interaction with palladium (II) complexes in the SM coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 5-Chloro-2-formylphenylboronic acid is the SM coupling reaction . This reaction is used to form carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds with diverse structures and properties .
Pharmacokinetics
The compound’s success in the sm coupling reaction is attributed to its relatively stable nature, its readiness for preparation, and its generally environmentally benign nature .
Result of Action
The result of the action of 5-Chloro-2-formylphenylboronic acid is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the synthesis of new organic compounds with diverse structures and properties .
Action Environment
The action of 5-Chloro-2-formylphenylboronic acid is influenced by the reaction conditions of the SM coupling . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The stability of 5-Chloro-2-formylphenylboronic acid and its rapid transmetalation with palladium (II) complexes contribute to its efficacy .
properties
IUPAC Name |
(5-chloro-2-formylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNPJTSTUBPCMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396701 | |
Record name | 5-Chloro-2-formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-formylphenylboronic acid | |
CAS RN |
870238-36-1 | |
Record name | 5-Chloro-2-formylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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